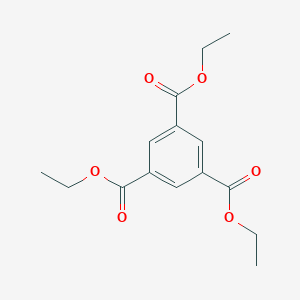

Triethyl benzene-1,3,5-tricarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

triethyl benzene-1,3,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGOWZRHSOJOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280588 | |

| Record name | Triethyl benzene-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-92-4 | |

| Record name | Triethyl trimesate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl benzene-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Catalytic Approaches to Synthesis

Metal-Catalyzed Cyclotrimerization of Alkynes

Mechanistic Studies of Catalytic Pathways

The synthesis of 1,3,5-triaroylbenzenes, including triethyl benzene-1,3,5-tricarboxylate (B1238097), can be achieved through the cyclotrimerization of corresponding precursor molecules. For instance, the reaction of 1-aryl-2-propyn-1-ones in hot water without any added acid or base catalyst can yield 1,3,5-triaroylbenzenes. Mechanistic studies suggest that the reaction proceeds through the formation of an enolate intermediate. Specifically, the nucleophilic attack of a hydroxide (B78521) ion on the precursor molecule is a rate-determining step. This is followed by a series of reactions leading to the final cyclized product. The crossed reactions between different aryl-2-propyn-1-ones have been used to corroborate the proposed mechanism, yielding unsymmetrically substituted triaroylbenzenes. researchgate.net

Similarly, 1,3,5-triacetylbenzene (B188989) can be synthesized from 4-methoxy-3-buten-2-one (B155257) in hot water. researchgate.net This reaction highlights the role of water as a medium and a reactant in the absence of traditional catalysts. The stability of the final product in water at high temperatures is also a significant factor in these synthetic routes. researchgate.net

Nanocatalysis in Related Synthesis

In the realm of related syntheses, nanocatalysis has emerged as a powerful tool. For example, a novel and recoverable nanocatalyst has been developed by functionalizing cherry gum with benzene-1,3,5-tricarboxylic acid (BTA). mdpi.com This "gum-Pr-BTA" nanocatalyst has proven effective in the synthesis of 1,4-polyhydroquinoline derivatives. mdpi.com The use of heterogeneous nanocatalysts offers several advantages, including high yields, low catalyst loading, short reaction times, and straightforward workup procedures. mdpi.com Importantly, these catalysts can often be recovered and reused for multiple reaction cycles without a significant loss of catalytic activity, making them an environmentally friendly and cost-effective option. mdpi.com The non-toxic nature of BTA and its ability to readily bind to a catalytic support make it a suitable component for creating such acidic catalysts, which are beneficial for the synthesis of various heterocyclic compounds. mdpi.com

Derivatization Strategies Utilizing Triethyl Benzene-1,3,5-tricarboxylate as a Precursor

This compound is a valuable starting material for the synthesis of a variety of derivatives due to its three reactive ester groups. These groups can be readily converted into other functionalities, paving the way for the creation of more complex molecules with specific properties.

Amidation Reactions and Hydrazide Formation

The ester groups of this compound can be converted to amides through reaction with amines. This amidation is a fundamental transformation that leads to the formation of benzene-1,3,5-tricarboxamides (BTAs). BTAs are of significant interest due to their ability to self-assemble into supramolecular polymers through intermolecular hydrogen bonding. rsc.orgrsc.org These fibrous structures have applications in the development of functional biomaterials. rsc.org To overcome challenges associated with the functionalization of symmetrical BTAs, an alternative approach starts from commercially available 5-aminoisophthalic acid, which results in an "inversed" amide connectivity. rsc.org These inversed BTAs (iBTAs) also form supramolecular polymers and can be co-assembled with conventional BTAs. rsc.org

Furthermore, the reaction of this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding hydrazide, benzene-1,3,5-tricarbohydrazide (B3069294). inovatus.esresearchgate.net This hydrazide serves as a key intermediate for the synthesis of various nitrogen-containing heterocycles and Schiff bases. inovatus.esresearchgate.net

Synthesis of Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Triazines)

The hydrazide derivative of this compound is a versatile precursor for synthesizing nitrogen-containing heterocycles. For instance, new derivatives of tetrazole compounds have been prepared using this compound as the starting material. inovatus.es The synthesis involves the initial formation of the hydrazide, which then reacts with benzaldehyde (B42025) derivatives to form hydrozones. These hydrozones subsequently react with sodium azide (B81097) to yield the final pentacyclic tetrazole derivatives. inovatus.es The synthesis of 1-substituted tetrazoles can also be achieved through a more general method involving the heterocyclization of primary amines with an orthoester and sodium azide in an acidic medium. researchgate.net

The synthesis of 1,2,4-triazoles is another important application. Acylhydrazines can react with amidines, followed by thermal cyclization, to produce 3,5-disubstituted-1,2,4-triazoles. This method has been used to synthesize various di-(5-methyl-1,2,4-triazol-3-yl) and di-(5-phenyl-1,2,4-triazol-3-yl) derivatives. Additionally, 2,4,6-trisubstituted-1,3,5-triazines can be synthesized from cyanuric chloride through sequential nucleophilic substitution with various nucleophiles. nih.gov

Preparation of Schiff Base Derivatives

Schiff bases, characterized by an imine or azomethine group, are readily synthesized from the hydrazide derivative of this compound. The general method involves the condensation reaction between the hydrazide and various aromatic aldehydes. researchgate.netmediresonline.org A series of Schiff base derivatives have been synthesized by reacting benzene-1,3,5-tricarbohydrazide with different aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid. researchgate.net These reactions typically result in high yields of the desired Schiff base products. researchgate.net The resulting compounds have been investigated for various biological activities. researchgate.net

Development of Tripodal Ligands and Analogues

The C3 symmetry of the benzene-1,3,5-tricarboxylate core makes it an excellent scaffold for the design and synthesis of tripodal ligands. These ligands are of great interest in coordination chemistry and materials science for the construction of metal-organic frameworks (MOFs) and other complex structures. nih.gov

For example, 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a derivative, serves as a versatile molecular scaffold for creating molecular receptors. researchgate.net Tripodal ligands such as 1,3,5-tris(benzimidazol-1-ylmethyl)-2,4,6-triethylbenzene have been used for complexation with metal ions like silver(I), forming intricate trinuclear structures. researchgate.net The tripodal nature of these ligands allows them to coordinate with multiple metal centers, leading to the formation of two- and three-dimensional networks.

The versatility of the benzene-1,3,5-tricarboxylate platform is further demonstrated by the synthesis of tripodal tris(benzene-o-dithiol)-functionalized ligands, which can act as siderophore analogs for complexing with metal ions like titanium. researchgate.net Similarly, 1,3,5-tris(4-cyanobenzoyl)benzene has been used as a tritopic ligand to create coordination polymers with silver(I) salts, where the ligand bridges three different silver ions. researchgate.net The nature of the organic ligand and the geometry of the metal ion play a crucial role in determining the final structure of the resulting metal-organic frameworks. nih.gov

Advanced Applications in Materials Science and Engineering

Architectures of Metal-Organic Frameworks (MOFs)

The architecture of a MOF is a critical determinant of its function. These materials are constructed from metal ions or clusters, which act as nodes, connected by organic molecules known as linkers. This modular construction allows for a high degree of control over the resulting framework's topology, porosity, and chemical environment.

Triethyl benzene-1,3,5-tricarboxylate (B1238097) is an ester derivative of benzene-1,3,5-tricarboxylic acid, commonly known as trimesic acid (H3BTC). nih.gov In the synthesis of MOFs, it is typically the parent trimesic acid that acts as the direct multitopic linker, coordinating with metal centers through its three carboxylate groups. rsc.orgresearchgate.netyoutube.com However, triethyl benzene-1,3,5-tricarboxylate can serve as a precursor in MOF synthesis. During solvothermal or hydrothermal synthesis conditions, the ethyl ester groups can undergo hydrolysis to generate the trimesate linker in situ. This linker, with its trigonal geometry, is crucial in forming highly porous and often symmetrical three-dimensional structures. rsc.orgresearchgate.net The rigid and planar nature of the benzene (B151609) core, combined with the C3 symmetry of the carboxylate groups, makes it a foundational building block for many well-known MOFs. rsc.org

The synthesis of MOFs is a process of molecular self-assembly, where metal-containing secondary building units (SBUs) and organic linkers spontaneously form an ordered structure. researchgate.net Key design principles focus on controlling this assembly to achieve desired properties. rsc.org

Linker Geometry and Connectivity : The geometry of the organic linker, such as the 120° arrangement of carboxylates in the trimesate linker, dictates the topology of the final framework. rsc.orgresearchgate.net

Metal Cluster Chemistry : The choice of metal ion or cluster (the SBU) influences the coordination environment and the resulting network's dimensionality and stability. researchgate.net

Reaction Conditions : Factors such as temperature, solvent, and pH play a critical role. For instance, solvothermal and hydrothermal methods are common, but researchers are also exploring more sustainable approaches like mechanochemical and room-temperature synthesis. frontiersin.orgnih.gov

Functionalization : The properties of a MOF can be tuned by modifying the organic linker with functional groups before synthesis or by post-synthetic modification. rsc.orgarxiv.org This can alter the electronic environment, pore size, and surface chemistry of the material. arxiv.org

The trimesate linker is integral to several important MOFs:

Fe-BTC : Also known as Basolite®F300, Fe-BTC is an iron-based MOF synthesized using trimesic acid. semanticscholar.orgrsc.org It can be prepared through various methods, including a simple room-temperature synthesis. semanticscholar.orgacs.org Fe-BTC is recognized for its high surface area, numerous pores, and the presence of accessible Lewis-acidic iron sites, which contribute to its catalytic and adsorptive properties. semanticscholar.orgrsc.org Some synthesis methods can yield Fe-BTC with a high degree of crystallinity and a significant external surface area. rsc.orgacs.org

Yttrium Trimesates : MOFs constructed from yttrium and trimesate linkers, such as MIL-78, exhibit high thermal stability (up to 450 °C) and can be synthesized via solvent-free mechanochemical methods. researchgate.netrsc.org These materials are built from chains of yttrium polyhedra linked by the trimesate anions, creating a three-dimensional structure. researchgate.net Yttrium-based MOFs like Y-BTC have been investigated for applications including the removal of pollutants. researchgate.net

Other notable trimesate-based MOFs include those with aluminum (Al-BTC or MIL-96), which are known for their chemical stability and strong CO2 adsorption capacity, and copper (Cu-BTC or HKUST-1), which has a high surface area and has been extensively studied for gas storage. frontiersin.orgresearchgate.netresearchgate.net

The functionality of MOFs stems directly from their unique structural characteristics, such as high porosity, large surface area, and the chemical nature of their metal sites and organic linkers. frontiersin.orgresearchgate.net These features make them highly effective in a variety of applications.

The exceptionally high surface area and tunable pore size of trimesate-based MOFs make them excellent candidates for gas adsorption and storage. researchgate.netrsc.orgrsc.org The mechanism often involves physisorption, where gas molecules are attracted to the internal surfaces of the MOF through van der Waals forces.

Carbon Dioxide Storage : MOFs like Fe-BTC and Al-BTC are extensively studied for CO2 capture. frontiersin.orgresearchgate.net The interaction between CO2 and the MOF can be enhanced by the presence of open metal sites and the electrostatic field within the pores. researchgate.net For example, Fe-BTC has a reported CO2 adsorption capacity of 15.9 cm³/g, while Cu-BTC can adsorb up to 73.2 cm³/g. researchgate.net Fluorination of the trimesate linker has also been shown to produce MOFs with very high CO2 uptakes. uni-koeln.de

Hydrogen Storage : MOFs are considered promising materials for hydrogen storage, a key technology for clean energy applications. nih.govnih.gov The storage capacity is influenced by factors like pore size and the presence of open metal sites that can interact more strongly with hydrogen molecules. acs.org Cu-BTC (HKUST-1) has demonstrated significant hydrogen uptake, particularly at cryogenic temperatures. researchgate.net

Table 1: Gas Adsorption Properties of Selected Trimesate-Based MOFs

| MOF | Metal Center | BET Surface Area (m²/g) | Gas Adsorbed | Adsorption Capacity | Conditions |

|---|---|---|---|---|---|

| Fe-BTC | Fe | 1009 researchgate.net - 259 ijaems.com | CO₂ | 15.9 cm³/g researchgate.net | 298 K, ~1 atm researchgate.net |

| Cu-BTC (HKUST-1) | Cu | 768 nih.gov - 1522 researchgate.net | CO₂ | 73.2 cm³/g researchgate.net | 298 K, ~1 atm researchgate.net |

| Cu-BTC (HKUST-1) | Cu | 1500-2100 researchgate.net | H₂ | 2.18 wt% researchgate.net | 77 K, 1 bar researchgate.net |

| MIL-96 (Al) | Al | - | CO₂ | Comparable to powdery crystals frontiersin.org | - |

MOFs serve as excellent platforms for heterogeneous catalysis due to their high concentration of well-defined, isolated active sites within a porous structure. researchgate.netacs.orgnih.gov The metal nodes can act as Lewis acids, while the organic linkers can be functionalized to introduce basic or other catalytic sites. researchgate.net

Fe-BTC, for example, is a versatile catalyst. nih.gov The coordinatively unsaturated iron centers act as Lewis acid sites, promoting various organic reactions. rsc.org It has shown high catalytic activity in Knoevenagel condensation reactions and the oxidation of cyclooctane. rsc.orgresearchgate.net Similarly, scandium trimesates like MIL-100(Sc) have demonstrated exceptional performance as Lewis acid catalysts for several C-C and C-N bond-forming reactions, often outperforming other MOFs and traditional solid acid catalysts. researchgate.net The catalytic process in these materials is truly heterogeneous, with reactions occurring within the internal pore space, and the catalysts can often be recycled and reused. researchgate.netmdpi.com

Functional MOF Materials

Supramolecular Assemblies and Soft Materials

The C3-symmetric core of the this compound scaffold is fundamental to the construction of ordered, non-covalent systems. The true potential is unlocked upon its conversion to derivatives like benzene-1,3,5-tricarboxamides (BTAs), which are renowned for their ability to form functional soft materials. scispace.comnih.gov

Self-Assembly of Benzene-1,3,5-tricarboxamide (B1221032) Derivatives

Benzene-1,3,5-tricarboxamide (BTA) derivatives, which can be synthesized from precursors like this compound, are exemplary molecules for studying self-assembly. uhasselt.be These disc-shaped molecules exhibit a strong tendency to stack upon one another, driven by a combination of threefold intermolecular hydrogen bonding between the amide groups and π-π stacking interactions between the central benzene rings. rsc.org This process is highly cooperative, leading to the formation of well-defined, one-dimensional columnar structures. rsc.org

The modular nature of BTAs allows for extensive functionalization. rsc.org By attaching different chemical groups to the amide positions, researchers can precisely tune the properties of the resulting supramolecular assemblies. rsc.org For instance, water-compatible supramolecular polymers can be created by incorporating moieties like tetra(ethylene glycol). rsc.org The synthesis of these functional monomers often starts from a desymmetrized core, a process that can originate from a triester like this compound. uhasselt.bersc.org

Formation of Supramolecular Polymers and Fibrous Structures

The one-dimensional self-assembly of BTA derivatives leads to the formation of long, nanofibrillar structures, which are classified as supramolecular polymers. rsc.org These materials mimic the fibrous architectures found in biological systems, such as the cytoskeleton or the extracellular matrix. rsc.orgnih.gov The dynamic and non-covalent nature of these polymers allows them to be responsive to external stimuli, a key feature for creating "smart" materials. nih.gov

Cryogenic transmission electron microscopy (cryo-TEM) has been instrumental in visualizing these structures, revealing nanofibers that can be several micrometers long with diameters of just a few nanometers. tue.nl Research has shown that even subtle changes to the monomer's structure, such as altering the side chains, can significantly influence the morphology and stability of the resulting fibrous networks. rsc.org In one study, a BTA hydrogelator with norbornene handles was designed to self-assemble into 1D fibrils, which could then be covalently cross-linked to create tough, biomimetic hydrogels. uhasselt.be

Host-Guest Chemistry and Receptor Design

While this compound itself is not typically a host molecule, its derivatives are central to host-guest chemistry. The parent compound, benzene-1,3,5-tricarboxylic acid (trimesic acid), formed by the hydrolysis of the ester, is a well-known building block for creating porous networks. These networks, often metal-organic frameworks (MOFs), can encapsulate guest molecules within their cavities.

The synthesis of substituted 1,3,5-triarylbenzenes, which act as porous crystalline hosts for inclusion compounds, highlights the utility of the core benzene structure in creating molecular cages and clathrates. ias.ac.in These structures are designed to bind specific guest molecules, a foundational principle of receptor design.

Coordination-Driven Self-Assembly (e.g., Capsule-type complexes, Coordination Polymers)

This compound is a valuable precursor for ligands used in coordination chemistry. Upon hydrolysis of its ethyl ester groups, it yields benzene-1,3,5-tricarboxylic acid (trimesic acid), a tritopic ligand widely used to construct coordination polymers and metal-organic frameworks (MOFs). ias.ac.in

These materials are formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The resulting structures can range from 2D layered materials to complex 3D frameworks with significant porosity. nih.gov For example, flexible BTA-derived carboxylate ligands have been reacted with cadmium(II) ions to produce coordination polymers. scispace.comnih.gov In one instance, a trimethyl ester analogue underwent in situ hydrolysis to form the necessary carboxylate groups, which then coordinated with the metal centers to yield a 3D framework. scispace.comnih.gov This demonstrates how ester-functionalized molecules like this compound are key to accessing these advanced materials.

| Complex | Metal Ion | Ligand Precursor | Resulting Structure | Key Feature |

| Complex 1 | Cd(II) | H3L1¹ | 2D Layered Material | Contains tubular intralayer pores and amide-amide hydrogen bonding. nih.gov |

| Complex 2 | Cd(II) | Me3L2² | 3D Framework | Densely packed structure linked by trinuclear Cd(II) clusters. nih.gov |

| ¹benzene-1,3,5-tricarboxamide tris(phenylacetic acid) | ||||

| ²trimethyl benzene-1,3,5-tricarboxamide tris acetate (B1210297) |

Hydrogen Bonding Networks in Supramolecular Architectures

Hydrogen bonding is the primary directional force driving the self-assembly of derivatives of this compound. In BTA-based systems, the three amide groups form a robust, threefold hydrogen-bonding motif with adjacent molecules, leading to the formation of stable, helical stacks. rsc.org

Polymer Chemistry and Advanced Resins

In addition to its role in supramolecular chemistry, this compound is utilized in more traditional polymer chemistry. It serves as a building block or additive in the production of various industrial chemicals, including plasticizers and resins. As a trifunctional molecule, it can act as a cross-linking agent or a central branching point in the synthesis of dendrimers and hyperbranched polymers. The ester functionalities allow it to be incorporated into polyester (B1180765) chains through transesterification reactions, modifying the properties of the resulting resin by introducing rigidity and a potential site for further chemical modification.

Utilization as a Building Block in Polymer Synthesis

This compound is a versatile precursor in the synthesis of various polymers, including coordination polymers and porous organic polymers (POPs). Its utility stems from its ability to act as a trifunctional linker, creating network structures.

A primary application is in the formation of Metal-Organic Frameworks (MOFs). bohrium.comresearchgate.net In these syntheses, the this compound typically undergoes hydrolysis to its corresponding carboxylic acid form, benzene-1,3,5-tricarboxylic acid (H₃BTC), also known as trimesic acid. This tricarboxylate ligand then coordinates with metal ions (such as Cu²⁺ or Co²⁺) to form highly ordered, porous crystalline structures. bohrium.comresearchgate.netmonash.edu For example, the reaction of H₃BTC with copper salts can yield porous frameworks like [Cu₂(OH)(BTC)(H₂O)]n·2nH₂O and Cu-BTC, which have demonstrated significant thermal stability and porosity, making them suitable for gas storage and separation applications. researchgate.netmonash.edu The resulting MOFs can exhibit varied and sometimes novel topologies depending on the specific metal cation and reaction conditions used. bohrium.com

Beyond MOFs, this compound is a building block for purely organic porous polymers. Methodologies such as mechanochemical Friedel-Crafts polymerization can utilize aromatic monomers to construct porous polymer networks. chemrxiv.org The rigid, trifunctional nature of the benzene-1,3,5-tricarboxylate core is ideal for creating highly cross-linked, lightweight polymers with significant and accessible surface areas, which are of interest for applications in molecular separations and catalysis. chemrxiv.org Luminescent microporous organic polymers have also been constructed using related building blocks, with BET surface areas ranging from 391 to 791 m²/g. rsc.org

Table 1: Examples of Polymers Synthesized Using the Benzene-1,3,5-tricarboxylate (BTC) Core

| Polymer Type | Metal/Linker | Key Finding | BET Surface Area (m²/g) | Source(s) |

|---|---|---|---|---|

| Metal-Organic Framework (MOF) | Co(II) / timb / chtc | Formation of a porous 3D framework with a rare topology. | Not specified | bohrium.com |

| Porous Organic Polymer (POP) | 1,3,5-tri(4-ethenylphenyl)benzene / Aromatic Halides | Creation of luminescent polymers with narrow pore distributions. | 391 - 791 | rsc.org |

| Metal-Organic Framework (MOF) | Cu(II) / BTC | Thermally stable framework with large pores suitable for gas storage. | Not specified | researchgate.net |

Development of Flexible Polyester and Polyacrylic Resins

The trifunctional nature of this compound makes it an important component for producing cross-linked and branched polymers like polyesters and polyacrylics. When used in polyester synthesis, it functions as a branching agent. After hydrolysis to trimesic acid, it can be reacted with diols during polycondensation. While difunctional acids and diols form linear chains, the addition of the trimesic acid introduces a branching point, leading to the formation of a three-dimensional polymer network. The density of these cross-links and the length and flexibility of the diol chains are critical factors that can be adjusted to control the mechanical properties of the final resin, including its flexibility and rigidity.

In the context of polyacrylic resins, its role is less direct but follows similar principles of creating network structures. The core molecule can be chemically modified to introduce polymerizable groups, such as vinyl or acrylic moieties, allowing it to be incorporated as a cross-linking comonomer during the polymerization of acrylic monomers. Alternatively, its derivative, trimesic acid, can be used to cross-link pre-formed polymers that have appropriate functional groups (e.g., hydroxyl or epoxy groups), thereby modifying the properties of standard polyacrylic resins.

Cross-linked Polymers and Hydrogel Synthesis

The benzene-1,3,5-tricarboxylate core is fundamental to the creation of advanced cross-linked materials, most notably supramolecular hydrogels. While much of the research has focused on the amide derivative, benzene-1,3,5-tricarboxamide (BTA), the principles of self-assembly are rooted in the C3-symmetric core that this compound provides. nih.govrsc.org These BTA molecules can self-assemble in water through a combination of hydrogen bonding and π-stacking interactions to form long, fibrous nanostructures. researchgate.netresearchgate.net At sufficient concentrations, these fibers entangle to form a 3D network that immobilizes water, resulting in a hydrogel. rsc.org

The mechanical properties of these supramolecular hydrogels can be precisely controlled. By mixing different BTA architectures, such as a small molecule BTA and a polymer-functionalized BTA (e.g., BTA-PEG-BTA), researchers can tune the viscoelasticity and stress relaxation times of the resulting hydrogels. nih.gov

Furthermore, these self-assembled fibrous networks can be reinforced with covalent cross-links to create exceptionally tough and resilient materials. researchgate.net By functionalizing the BTA hydrogelator with reactive handles like norbornene, a secondary covalent network can be formed within the supramolecular structure via photo-initiated cross-linking. researchgate.net This dual-network strategy, inspired by the structure of natural tissues like cartilage, results in hydrogels that are over 90% water yet can withstand significant tensile (up to 550%) and compressive (up to 90%) strain. researchgate.net These tough, shear-thinning hydrogels also show promise as bioinks for 3D bioprinting applications. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₁₅H₁₈O₆ nih.gov |

| Benzene-1,3,5-tricarboxylic acid | Benzene-1,3,5-tricarboxylic acid | C₉H₆O₆ |

| Trimesic acid | Benzene-1,3,5-tricarboxylic acid | C₉H₆O₆ |

| Benzene-1,3,5-tricarboxamide | Benzene-1,3,5-tricarboxamide | C₉H₉N₃O₃ |

| Benzene-1,3,5-tricarboxylate | Benzene-1,3,5-tricarboxylate | C₉H₃O₆³⁻ nih.gov |

| Norbornene | Bicyclo[2.2.1]hept-2-ene | C₇H₁₀ |

Mechanistic Investigations and Reaction Dynamics

Organic Reaction Mechanisms Involving Ester Groups

The ester moieties are the primary sites of organic reactivity in Triethyl benzene-1,3,5-tricarboxylate (B1238097). The mechanisms of these reactions are fundamental to its application as a precursor in the synthesis of more complex molecules and materials.

The hydrolysis of Triethyl benzene-1,3,5-tricarboxylate involves the cleavage of its ester bonds to yield benzene-1,3,5-tricarboxylic acid (trimesic acid) and ethanol (B145695). This reaction can proceed through either acid-catalyzed or base-catalyzed pathways.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of an ethanol molecule lead to the formation of the carboxylic acid. This process is reversible and is an equilibrium reaction.

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide ion. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. This pathway is irreversible as the final step, the acid-base reaction, is highly favorable.

These hydrolysis reactions are crucial as they allow this compound to serve as a precursor for the benzene-1,3,5-tricarboxylate (BTC³⁻) ligand, which is a fundamental building block in the synthesis of various metal-organic frameworks (MOFs).

Transesterification is a process where the ethyl group of the ester is exchanged with another alcohol. This reaction is typically catalyzed by either an acid or a base.

In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, followed by nucleophilic attack from a different alcohol molecule (R'-OH). A series of proton transfers allows for the elimination of ethanol and the formation of a new ester.

In a base-catalyzed mechanism, an alkoxide (R'-O⁻) acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate expels the ethoxide ion, forming the new ester. Excess of the new alcohol is often required to shift the equilibrium towards the desired product. This process is significant for functionalizing the core benzene-1,3,5-tricarboxylate structure with different alkyl or functional groups, enabling the creation of tailored polymer architectures.

Coordination Chemistry and Ligand Behavior

This compound and its parent acid, trimesic acid, are highly versatile ligands in coordination chemistry, primarily due to the ability of the carbonyl oxygen atoms and the carboxylate groups to coordinate with metal ions.

This compound can directly coordinate with metal ions or, more commonly, serve as a precursor to the trimesate ligand for the formation of coordination polymers and MOFs.

Aluminum (Al): The direct reaction of the analogous trimethyl benzene-1,3,5-tricarboxylate with aluminum trichloride (B1173362) (AlCl₃) yields a crystalline complex where each ester molecule is bonded to three AlCl₃ moieties.

Titanium (Ti): Reactions with titanium tetrachloride (TiCl₄) have been shown to produce polymeric structures with the trimethyl ester. In these complexes, the ester acts as a bridging ligand, connecting multiple titanium atoms through its carbonyl oxygen atoms.

Rhenium (Re): While direct complexation with this compound is less documented, related aromatic systems form stable complexes with rhenium. For instance, cationic arene derivatives of tricarbonylrhenium(I) have been synthesized with substituted benzenes, suggesting potential for similar interactions.

Kinetic Studies of Reactivity

Kinetic studies investigating the reactivity of this compound primarily focus on the hydrolysis of its three ester groups. The reactivity of this compound is centered on the electrophilic nature of the carbonyl carbons in the ethyl carboxylate moieties, making them susceptible to nucleophilic attack.

Detailed Research Findings

The most characteristic reaction for this compound is its base-catalyzed hydrolysis, also known as saponification. This process involves the cleavage of the ester bonds by a hydroxide ion (e.g., from sodium hydroxide) to yield benzene-1,3,5-tricarboxylic acid (as its salt) and ethanol.

From a kinetic standpoint, the hydrolysis of esters in an alkaline medium is well-established as a second-order reaction, being first-order with respect to the ester and first-order with respect to the hydroxide ion. youtube.com The rate law can be expressed as:

Rate = k[C₆H₃(COOC₂H₅)₃][OH⁻]

Where k is the second-order rate constant.

A critical aspect of the kinetics of this triester is that the hydrolysis occurs in a stepwise manner. The three ester groups are hydrolyzed sequentially, each with its own distinct rate constant (k₁, k₂, and k₃).

First Hydrolysis: C₆H₃(COOC₂H₅)₃ + OH⁻ → [C₆H₃(COOC₂H₅)₂(COO⁻)] + C₂H₅OH (Rate constant: k₁)

Second Hydrolysis: [C₆H₃(COOC₂H₅)₂(COO⁻)] + OH⁻ → [C₆H₃(COOC₂H₅)(COO⁻)₂] + C₂H₅OH (Rate constant: k₂)

Third Hydrolysis: [C₆H₃(COOC₂H₅)(COO⁻)₂] + OH⁻ → [C₆H₃(COO⁻)₃] + C₂H₅OH (Rate constant: k₃)

The rate of each successive hydrolysis step is expected to be slower than the previous one (k₁ > k₂ > k₃). This is due to the introduction of a negative charge onto the benzene (B151609) ring after the hydrolysis of each ester group. The increasing negative charge on the molecule electrostatically repels the incoming hydroxide nucleophile, thus reducing the rate of the subsequent reaction steps.

Data Tables

The following table presents the conceptual kinetic relationship for the stepwise saponification of this compound.

Table 1: Conceptual Kinetic Profile of Stepwise Saponification This table illustrates the expected theoretical relationship between the rate constants of the sequential hydrolysis steps. Actual values require experimental determination.

| Reaction Step | Description | Expected Rate Constant | Rationale |

|---|---|---|---|

| 1 | Hydrolysis of the first ester group | k₁ | Fastest step; attack on a neutral molecule. |

| 2 | Hydrolysis of the second ester group | k₂ | Slower than k₁; nucleophilic attack is hindered by the presence of one negative carboxylate group. |

| 3 | Hydrolysis of the third ester group | k₃ | Slowest step; nucleophilic attack is further hindered by two negative carboxylate groups. |

To provide a quantitative context, the table below lists experimentally determined second-order rate constants for the saponification of related, simpler esters.

Table 2: Comparative Saponification Rate Constants of Reference Esters This data is for reference compounds and illustrates the typical magnitude of rate constants for ester hydrolysis under basic conditions.

| Compound | Conditions | Rate Constant (k) [L·mol⁻¹·s⁻¹] | Reference |

|---|---|---|---|

| Ethyl Acetate (B1210297) | 25°C | 0.1120 | uv.es |

| Ethyl Benzoate (B1203000) | 30°C | ~0.012 | |

| Methyl Salicylate | 25°C | 0.0215 |

Spectroscopic and Structural Characterization in Research Contexts

Advanced Spectroscopic Methods

Spectroscopic techniques are crucial for elucidating the molecular structure and purity of Triethyl benzene-1,3,5-tricarboxylate (B1238097).

NMR spectroscopy is a powerful tool for confirming the structure of Triethyl benzene-1,3,5-tricarboxylate by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic and ethyl protons. The aromatic protons on the benzene (B151609) ring typically appear as a singlet, indicating their chemical equivalence. The ethyl groups show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃-) protons, and a triplet for the methyl protons coupled to the methylene protons.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. This includes distinct peaks for the aromatic carbons, the carbonyl carbons of the ester groups, and the methylene and methyl carbons of the ethyl chains. nih.goviucr.org

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Description |

|---|---|---|

| ¹H | ~8.6 | Aromatic (Ar-H) |

| ¹H | ~4.4 | Methylene (-O-CH₂-CH₃) |

| ¹H | ~1.4 | Methyl (-O-CH₂-CH₃) |

| ¹³C | ~165 | Carbonyl (C=O) |

| ¹³C | ~134 | Aromatic (Ar-C-C=O) |

| ¹³C | ~131 | Aromatic (Ar-C-H) |

| ¹³C | ~62 | Methylene (-O-CH₂-) |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. nih.goviucr.org

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the molecule's structure. iucr.org Key absorptions include a strong band for the C=O (carbonyl) stretching of the ester groups, typically found around 1720-1740 cm⁻¹. Other significant peaks correspond to the C-O stretching of the ester linkage, aromatic C=C ring stretching, and C-H stretching from both the aromatic ring and the ethyl groups. nih.goviucr.org

High-Performance Liquid Chromatography (HPLC) is a vital technique for the separation, purification, and analysis of this compound. Reverse-phase (RP) HPLC methods are commonly employed for compounds of this nature. sielc.com

A typical method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.com This technique is not only used for analytical purity checks but is also scalable for preparative separation to isolate the compound from reaction mixtures or impurities. sielc.com

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, this compound is first vaporized and separated from other volatile components before being ionized and detected by the mass spectrometer. The resulting mass spectrum shows a molecular ion peak corresponding to its molecular weight. Data from the NIST Mass Spectrometry Data Center indicates that for this compound, the top mass-to-charge ratio (m/z) peak is observed at 249, with other significant peaks at 221 and 73. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular formula of the compound. By measuring the mass-to-charge ratio to a very high degree of accuracy, it can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound. rsc.org

Crystallographic Analysis and Solid-State Structures

Crystallographic analysis provides definitive proof of the three-dimensional arrangement of atoms and molecules in the solid state.

Single-crystal X-ray diffraction is the most powerful method for determining the precise solid-state structure of a crystalline compound. Research has provided a full low-temperature (150 K) structure determination for this compound. iucr.orgresearchgate.net

These studies have revealed that the compound, while inherently non-chiral, crystallizes in the chiral space group P6₅ (or its enantiomorph P6₁). iucr.orgresearchgate.net The analysis shows that the three ester functional groups are not perfectly coplanar with the central benzene ring. The dihedral angles between the plane of each carboxyl group and the aromatic ring are approximately 3.76°, 4.38°, and 0.56°. iucr.org

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₅H₁₈O₆ | iucr.orgresearchgate.net |

| Temperature | 150 K | researchgate.net |

| Crystal System | Hexagonal | iucr.orgresearchgate.net |

| Space Group | P6₅ | iucr.orgresearchgate.net |

| a, b (Å) | 8.0773 (2) | researchgate.net |

| c (Å) | 39.0655 (12) | researchgate.net |

| α, β (°) | 90 | researchgate.net |

| γ (°) | 120 | researchgate.net |

| Volume (ų) | 2207.8 (1) | researchgate.net |

Crystal Packing and Molecular Conformations

The molecular structure and crystal packing of this compound (C₁₅H₁₈O₆) have been elucidated through single-crystal X-ray diffraction studies. researchgate.net A full low-temperature (150 K) structure determination has provided detailed insights into its conformation. researchgate.net

In the crystal lattice, the molecules pack in a helical arrangement along the c-axis, driven by intermolecular interactions. This packing is notable because it leads to a chiral crystalline environment despite the achiral nature of the individual molecules. researchgate.net

Symmetry Analysis in Crystalline States (e.g., Chiral Space Group Phenomena)

Although the molecule itself possesses a high degree of potential symmetry (D₃h if planar), this symmetry is not retained in the solid state. The adoption of a chiral space group is a consequence of the specific intermolecular interactions and packing efficiencies that favor a helical arrangement over a centrosymmetric one. The structure determination of triethyl-1,3,5-triazine-2,4,6-tricarboxylate, a related compound, showed it retains threefold molecular symmetry in its crystal structure, highlighting how subtle changes in the core ring can influence the resulting crystal symmetry. researchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

The PXRD pattern is unique to a specific crystalline phase and can be compared to patterns simulated from single-crystal data to confirm the bulk material's identity. Research has demonstrated that the crystal structure of this compound can be determined from high-quality laboratory PXRD data using advanced techniques like the differential evolution structure solution method. This underscores the power of PXRD not only for routine characterization but also for ab initio structure determination when suitable single crystals are unavailable. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound by measuring the mass percentages of its constituent elements. For this compound (C₁₅H₁₈O₆), the experimentally observed percentages of carbon and hydrogen are compared against the theoretically calculated values to confirm its purity and composition.

Research findings have shown a close correlation between the calculated and observed values, validating the chemical formula of the compound. tandfonline.com

Interactive Data Table: Elemental Analysis of this compound

| Element | Molecular Formula | Calculated (%) | Found (%) | Source |

| Carbon (C) | C₁₅H₁₈O₆ | 61.22 | 61.29 | tandfonline.com |

| Hydrogen (H) | C₁₅H₁₈O₆ | 6.16 | 6.14 | tandfonline.com |

| Oxygen (O) | C₁₅H₁₈O₆ | 32.62 | - |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Triethyl benzene-1,3,5-tricarboxylate (B1238097), DFT calculations provide a foundational understanding of its chemical properties.

While Triethyl benzene-1,3,5-tricarboxylate can be a starting material for synthesizing other compounds, such as benzene-1,3,5-tricarbohydrazide (B3069294) mdpi.com, computational studies have notably focused on the mechanism of its formation. DFT has been employed to shed light on the nickel-catalyzed [2+2+2] cyclotrimerization of alkynes, a reaction that can produce this compound. rsc.orgresearchgate.net

In one such study, the reaction of ethyl propiolate catalyzed by a dinuclear nickel complex was investigated. rsc.org The reaction yields a mixture of benzene (B151609) products, primarily Triethyl benzene-1,2,4-tricarboxylate and this compound. rsc.orgresearchgate.netresearchgate.net DFT calculations were crucial in providing insight into the reaction mechanism, helping to identify the structures of proposed intermediates that lead to the final benzene products. rsc.orglookchem.com Researchers used DFT to model putative dinuclear metallocyclopentadiene and metallocycloheptatriene intermediates, which are key transition states in the catalytic cycle of benzene formation. rsc.org

Table 1: Catalytic Formation of this compound

| Catalyst | Substrate | Products | Yield (Benzene Products) | Isomer Ratio (1,2,4- vs 1,3,5-) | Reference |

|---|---|---|---|---|---|

| Dinuclear Ni Complex | Ethyl Propiolate | Triethyl benzene-1,2,4-tricarboxylate and this compound | 68% | ~5 : 1 | rsc.org |

DFT calculations are also used to predict the most stable three-dimensional arrangement of atoms in the this compound molecule and to describe its electronic properties. Theoretical calculations can determine bond lengths, bond angles, and torsional angles of the ethyl carboxylate groups relative to the central benzene ring. These calculations often reveal a symmetrical, propeller-like arrangement due to the substitution at the 1, 3, and 5 positions.

For structurally similar molecules, such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, DFT calculations have been used to investigate molecular conformation and its influence on intermolecular interactions. researchgate.net Such studies on this compound would involve optimizing the geometry to find the lowest energy state and analyzing the resulting electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are key to understanding the molecule's reactivity and photophysical properties. researchgate.net

Molecular Modeling Calculations for 3D Structures and Complexes

Molecular modeling encompasses a broader set of computational techniques used to represent and simulate molecular structures. This is particularly important for understanding how this compound behaves in a condensed phase or when it forms larger assemblies.

The definitive 3D structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. This experimental data serves as a crucial benchmark for validating and refining molecular modeling calculations.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Publication | Acta Crystallographica Section E | |

| Year | 2003 | |

| CCDC Number | 208873 | |

| Empirical Formula | C₁₅H₁₈O₆ | |

| Crystal System | Monoclinic |

Furthermore, the core scaffold of this molecule, the benzene-1,3,5-tricarboxylate group (trimesate), is a widely used linker in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net Molecular modeling is essential for predicting the topology and properties of these extended structures. For instance, modeling was used to understand the binding mode of a derivative of benzene-1,3,5-tricarbohydrazide within the active site of the enzyme LSD1, highlighting key interactions that define its biological activity. mdpi.com Similar computational approaches can be applied to model how this compound coordinates with metal ions to form discrete complexes.

Theoretical Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Coordination Bonds)

The way molecules of this compound interact with each other and with other chemical species dictates the properties of materials made from it. Theoretical analysis provides a detailed picture of these non-covalent interactions.

Based on its crystal structure, the primary intermolecular forces are van der Waals forces and weak C-H···O hydrogen bonds involving the ethyl groups and the carbonyl oxygen atoms. Advanced computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize these weak interactions precisely. researchgate.net QTAIM analysis, which has been applied to structurally related trisubstituted benzenes, can identify bond critical points and quantify the strength and nature of these non-covalent contacts. researchgate.net

In the context of coordination chemistry, theoretical analysis is vital for understanding the bonds between the carboxylate oxygen atoms and metal centers. Although the ester groups of this compound are less effective ligands than the deprotonated carboxylate groups of its parent acid, they can still participate in coordination. DFT calculations can model these coordination bonds, providing information on their strength, length, and the resulting geometry of the metal complex. These theoretical insights are fundamental to the rational design of new coordination polymers and functional materials. researchgate.net

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing triethyl benzene-1,3,5-tricarboxylate (B1238097). A notable green chemistry approach involves the self-condensation of enaminoesters under microwave irradiation in the presence of an ionic liquid like pyridinium (B92312) chloride ([PyH]Cl). tandfonline.comtandfonline.comresearchgate.net This method significantly reduces reaction times and avoids the use of volatile organic solvents. tandfonline.comresearchgate.net

Two distinct protocols have been detailed for this green synthesis:

Method I (Conventional Heating): Involves heating the reactants in an ionic liquid at 110°C for 30 minutes, resulting in a 55% yield. tandfonline.comtandfonline.com

Method II (Microwave Irradiation): Utilizes microwave irradiation at 400 watts and 105°C for just 0.5 minutes, achieving a higher yield of 83%. tandfonline.comtandfonline.com

Another innovative synthetic pathway is the catalytic cyclotrimerization of ethyl propiolate. researchgate.net This reaction, facilitated by a dinuclear nickel complex, produces triethyl benzene-1,3,5-tricarboxylate alongside its isomer, triethyl benzene-1,2,4-tricarboxylate. researchgate.netresearchgate.netlookchem.com Research indicates that at a 1 mol% catalyst loading, an 89% substrate transformation is achieved, yielding 68% of the benzene (B151609) products. researchgate.netresearchgate.net Increasing the catalyst concentration to 5 mol% can drive the reaction to full conversion of the starting material. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Methods for this compound

| Method | Catalyst/Medium | Conditions | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | [PyH]Cl (Ionic Liquid) | 110°C, 30 min | 55% | tandfonline.com, tandfonline.com |

| Microwave Irradiation | [PyH]Cl (Ionic Liquid) | 400W, 105°C, 0.5 min | 83% | tandfonline.com, tandfonline.com |

| Catalytic Cyclotrimerization | Dinuclear Nickel Complex | Room Temp, 24h (1 mol%) | 68% (of benzene products) | researchgate.net, researchgate.net |

Exploration in Advanced Functional Materials

This compound is a valuable precursor for creating advanced functional materials. lookchem.com Its rigid, C3-symmetric structure makes it an ideal building block for polymers, dendrimers, and coordination polymers. While its methyl analog is noted for its use in flexible polyester (B1180765) and polyacrylic resins for coatings and adhesives, this compound is similarly employed as a synthetic intermediate for materials with specific properties. lookchem.com The structural analysis of the compound, including crystallographic studies, provides fundamental data necessary for its application in materials science.

Integration into Hybrid and Multicomponent Systems

A significant area of research involves using this compound as a scaffold to build complex, multicomponent molecular systems. A key derivatization is its reaction with hydrazine (B178648) hydrate (B1144303) to produce benzene-1,3,5-tricarbohydrazide (B3069294) in high yield (94%). mdpi.comresearchgate.netmdpi.com This intermediate is then used to synthesize elaborate hybrid molecules containing heterocyclic rings like 1,2,4-triazoles and 1,3,4-thiadiazoles. mdpi.comresearchgate.netmdpi.com These intricate structures are being investigated for potential applications in medicinal chemistry, including as anticancer agents. mdpi.comresearchgate.net

The synthesis proceeds in a stepwise manner:

Hydrazinolysis: this compound is refluxed with hydrazine hydrate in ethanol (B145695). mdpi.commdpi.com

Condensation: The resulting benzene-1,3,5-tricarbohydrazide is condensed with various isothiocyanates. mdpi.commdpi.com

Cyclization: The intermediate undergoes intramolecular cyclization to form the final tri-substituted heterocyclic compounds. mdpi.com

Computational Design and Predictive Modeling

While specific computational studies focused solely on this compound are not widely documented, the use of computational chemistry, such as Density Functional Theory (DFT), is prevalent in the study of related molecules. researchgate.net These methods are used to predict molecular properties, conformations, and reactivity. For instance, DFT has been used to study the conformational properties of similar molecular structures and in the design and analysis of derivatives. researchgate.net Future research will likely involve applying these computational tools to predict the behavior of this compound-based materials, aiding in the design of novel functional polymers and hybrid systems and optimizing their synthetic pathways.

Unexplored Reactivity and Derivatization Pathways

The primary known reactions of this compound involve the transformation of its ethyl ester groups. These include:

Hydrolysis: The ester groups can be converted back to carboxylic acids.

Reduction: The esters can be reduced to the corresponding alcohols.

Substitution/Amidation: The most explored substitution is the reaction with hydrazine to form hydrazides. mdpi.com

Future research could explore several untapped derivatization pathways. Amidation with a wider range of amines could yield a variety of polyamide materials or functional small molecules. The reactivity of the central benzene ring, which is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carboxylate groups, remains largely unexplored. Investigating reactions under forcing conditions or via alternative mechanisms could unlock new derivatives with unique substitution patterns and properties.

Table 2: Key Derivatization Reaction of this compound

| Reactant | Product | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate | Benzene-1,3,5-tricarbohydrazide | Hydrazinolysis / Amidation | Key precursor for hybrid heterocyclic systems | mdpi.com, researchgate.net, mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.